

The Selective Delta-5 Desaturase Inhibitor T-3364366: A Technical Overview

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Compound of Interest

Compound Name: T-3364366

Cat. No.: B15617386

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This document provides an in-depth technical guide to **T-3364366**, a potent and selective inhibitor of delta-5 desaturase (D5D), an enzyme implicated in inflammatory processes. We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

T-3364366 is a thienopyrimidinone-based small molecule that acts as a potent, selective, and orally available inhibitor of delta-5 desaturase (D5D), also known as fatty acid desaturase 1 (FADS1)[1][2]. The primary target of **T-3364366** is the desaturase domain of the D5D enzyme[1][3][4]. Its mechanism of action is characterized by a reversible, slow-binding interaction with the enzyme, leading to a prolonged inhibitory effect[1][3][4]. This extended residence time is a key feature of its pharmacological profile[1][3][4].

D5D is a critical enzyme in the biosynthetic pathway of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids[1][4]. By inhibiting D5D, **T-3364366** effectively blocks the conversion of dihomo-gamma-linolenic acid (DGLA) to AA, thereby reducing the substrate for the production of inflammatory mediators[1][4]. This makes D5D an attractive therapeutic target for a range of inflammation-related diseases[1][4].

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell potency and selectivity data for **T-3364366**.

Table 1: In Vitro and Cellular Potency of **T-3364366**

Assay Type	Species	Cell Line/System	Parameter	Value	Reference
Enzymatic Assay	-	-	IC50	19 nM	[2]
Radioligand Binding	-	-	Ki	<2.7 nM	[2]
Cellular Assay (AA Production)	Human	HepG2	IC50	1.9 nM	[2]
Cellular Assay (AA Production)	Rat	RLN-10	IC50	2.1 nM	[2]

Table 2: Selectivity Profile of **T-3364366**

Target	Selectivity vs. D5D	Reference
Delta-6 Desaturase (D6D)	>300-fold	
Stearoyl-CoA Desaturase (SCD)	High (exact fold not specified)	[2]

Key Experimental Protocols

Radioligand Binding Assay

This assay was developed to directly measure the binding of **T-3364366** to D5D and to elucidate its mechanism of action.

- Preparation of Microsomes: Liver microsomes from rats were prepared as a source of the D5D enzyme.
- Radioligand: A tritiated version of **T-3364366**, [³H]**T-3364366**, was used as the radioligand.
- Assay Procedure:
 - Varying concentrations of [³H]**T-3364366** were incubated with the rat liver microsomes.
 - To determine non-specific binding, a high concentration of a known D5D inhibitor (e.g., CP-74006) was added to a parallel set of incubations.
 - Following incubation, the bound and free radioligand were separated.
 - The amount of radioactivity in the bound fraction was quantified to determine the specific binding.
- Data Analysis: Saturation binding experiments were performed to confirm a single class of binding sites consistent with a 1:1 binding model^[1].

Cellular Washout Assays

These assays were conducted to confirm the long residence time of **T-3364366** in a cellular context.

- Cell Lines: Human (HepG2) and rat (RLN-10) liver cell lines were used.
- Assay Procedure:
 - Cells were treated with **T-3364366** for a specified period.
 - The compound was then washed out from the cell culture medium.
 - At various time points after washout, the production of arachidonic acid was measured to assess the duration of D5D inhibition.
- Outcome: These experiments demonstrated a prolonged inhibition of AA production, confirming the long residence time of **T-3364366**^{[1][3][4]}.

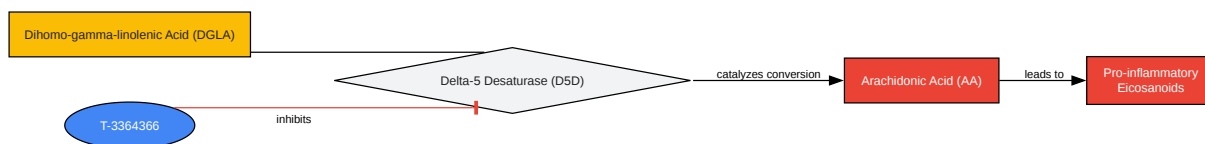
Domain Swapping Experiments

To pinpoint the binding site of **T-3364366** on the D5D enzyme, domain swapping experiments with the closely related D6D were performed.

- Constructs: Chimeric enzymes were created by swapping the desaturase and b5 domains between D5D and D6D.
- Binding Assay: The binding of [^3H]**T-3364366** to these chimeric proteins was measured.
- Results: [^3H]**T-3364366** was found to bind only to the constructs containing the desaturase domain of D5D[1]. This confirmed that the interaction of **T-3364366** is with the desaturase domain and not the electron transduction system[1].

Visualizations

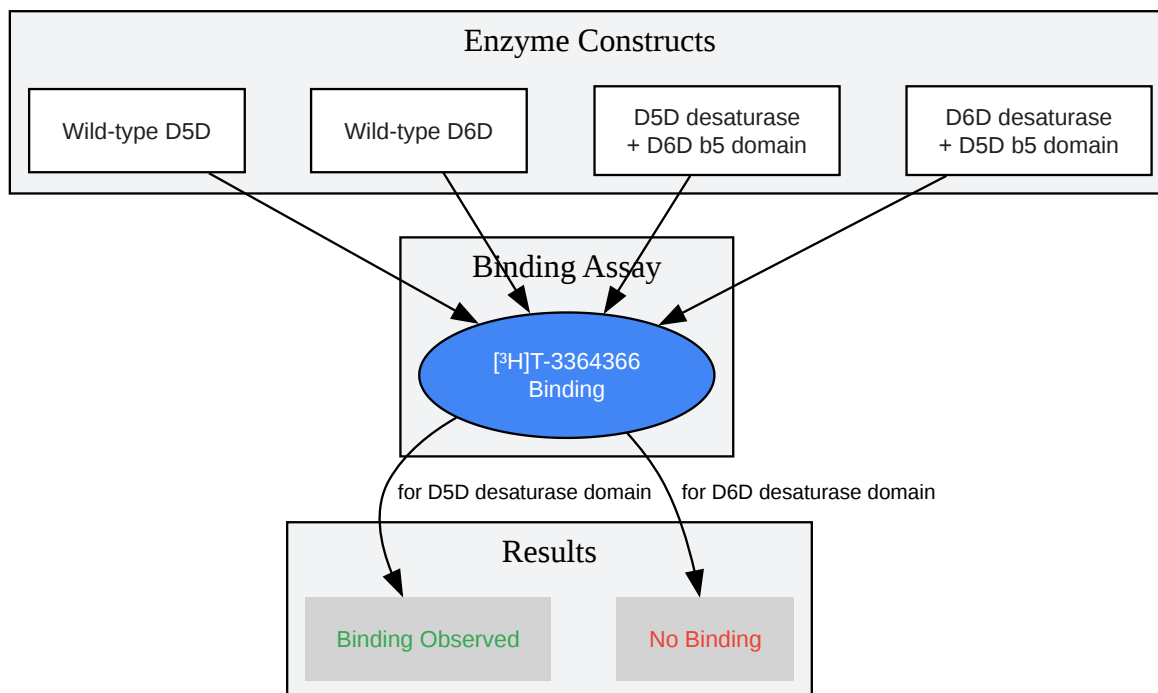
Signaling Pathway of Arachidonic Acid Synthesis



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Caption: **T-3364366** inhibits the D5D-catalyzed conversion of DGLA to AA.

Experimental Workflow for Domain Swapping



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Caption: Workflow to identify the **T-3364366** binding domain.

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References

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